molecular formula C19H15ClFN3O2S B2955139 N-[(2-chlorophenyl)methyl]-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide CAS No. 895103-84-1

N-[(2-chlorophenyl)methyl]-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide

Cat. No.: B2955139
CAS No.: 895103-84-1
M. Wt: 403.86
InChI Key: FVOMDGOSPUOJSA-UHFFFAOYSA-N
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Description

This compound features a 2-chlorobenzyl group attached to an acetamide moiety, which is further linked via a sulfanyl bridge to a 3-oxo-3,4-dihydropyrazine ring substituted with a 4-fluorophenyl group. The molecule’s design suggests applications in medicinal chemistry, particularly targeting enzymes or receptors sensitive to halogenated motifs and heterocyclic scaffolds .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[4-(4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN3O2S/c20-16-4-2-1-3-13(16)11-23-17(25)12-27-18-19(26)24(10-9-22-18)15-7-5-14(21)6-8-15/h1-10H,11-12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVOMDGOSPUOJSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-chlorophenyl)methyl]-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Dihydropyrazinyl Moiety: This step involves the reaction of 4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazine with a suitable thiol reagent to introduce the sulfanyl group.

    Attachment of the Chlorophenyl Group: The 2-chlorophenylmethyl group is introduced through a nucleophilic substitution reaction, where the chlorophenylmethyl halide reacts with the intermediate formed in the previous step.

    Acetylation: The final step involves the acetylation of the intermediate to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the dihydropyrazinyl moiety, converting it to a hydroxyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

Biology:

    Enzyme Inhibition: It may act as an inhibitor for specific enzymes, making it useful in biochemical studies.

Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

Industry:

    Material Science: It can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, inhibiting their activity or altering their function. This can lead to various biological effects, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Scaffold Variations

The target compound’s pyrazine-dione core differentiates it from analogs with triazole, pyrimidine, or oxadiazole systems:

  • Triazole Derivatives () : Compounds like N-substituted aryl-2-({4-[(substituted aryl carbamoyl) methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl} sulfanyl) acetamides feature a triazole ring with pyridine substitution. The triazole’s nitrogen-rich structure facilitates stronger π-π stacking and metal coordination, which may enhance antimicrobial activity .
  • Pyrimidine Analogs (): N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide contains a diaminopyrimidine core, offering additional hydrogen-bond donor sites (NH₂ groups) that could improve target binding affinity compared to the pyrazine-dione’s ketone .
Table 1: Heterocyclic Core Comparison
Compound Core Structure Key Substituents Molecular Weight (g/mol)
Target Compound Pyrazine-dione 4-Fluorophenyl, 2-chlorobenzyl ~445 (estimated)
BG13468 () Pyrazine-dione 3-Chloro-4-methoxyphenyl, 3-methoxybenzyl 445.92
KA Series () Triazole Pyridin-4-yl, substituted aryl 350–420
Pyrimidine Derivative () Pyrimidine 4,6-Diamino, 4-chlorophenyl ~340

Substituent Effects on Bioactivity

  • Halogenation Patterns: The target compound’s 2-chlorophenyl and 4-fluorophenyl groups balance lipophilicity (logP ~3.5) and electronic effects. In contrast, BG13468 () substitutes a 3-chloro-4-methoxyphenyl group, where methoxy increases electron density, possibly reducing metabolic stability compared to fluorine .
  • Sulfanyl-Acetamide Linker: The sulfanyl bridge in the target compound and analogs (e.g., ’s 2-[(2-aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide) provides conformational flexibility. However, the 2-aminophenyl group in introduces a hydrogen-bond donor, which is absent in the target compound’s pyrazine system .
Table 2: Substituent Impact on Properties
Compound Aromatic Substituents Electronic Effects logP (Predicted)
Target Compound 4-Fluorophenyl, 2-chlorobenzyl Moderate electron-withdrawing ~3.5
BG13468 () 3-Chloro-4-methoxyphenyl Electron-donating (OCH₃) ~3.8
KA3 () 4-Nitrobenzyl Strong electron-withdrawing ~2.9
Compound 2-Aminophenyl Electron-donating (NH₂) ~2.7

Biological Activity

N-[(2-chlorophenyl)methyl]-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C19H19ClFN5OS2
  • Molecular Weight : 452.0 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The compound exhibits various biological activities, particularly in the realm of antimicrobial , anti-inflammatory , and antitumor effects. Below is a summary of the key areas of biological activity based on current research.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound display significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.

2. Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in experimental models. For instance, studies involving rat models of adjuvant-induced arthritis indicated that related compounds could significantly attenuate inflammation markers and joint swelling, highlighting their therapeutic potential in inflammatory diseases .

3. Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor properties. In vitro assays have indicated cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

The mechanisms underlying the biological activities of this compound are still being elucidated but may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase, which plays a role in neurodegenerative diseases .
  • Modulation of Signaling Pathways : The compound may interact with various cellular signaling pathways that regulate inflammation and cell growth.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of related compounds to establish structure-activity relationships (SAR). For instance:

  • A study synthesized several derivatives and evaluated their AChE inhibitory activity, with some showing promising results comparable to known inhibitors .
CompoundIC50 Value (µM)Biological Activity
Compound A2.7AChE Inhibition
Compound B5.0Antimicrobial
Compound C3.5Antitumor

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